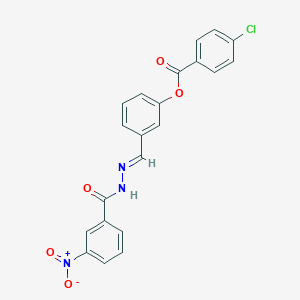
Biotin-PEG23-MAL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin-PEG23-MAL is synthesized through a series of chemical reactions that involve the conjugation of biotin to a PEG spacer, followed by the attachment of a maleimide group. The process typically involves the following steps:
Activation of Biotin: Biotin is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
Conjugation to PEG: The activated biotin is then reacted with a PEG spacer, forming a biotin-PEG conjugate.
Attachment of Maleimide: The biotin-PEG conjugate is further reacted with a maleimide derivative to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG23-MAL primarily undergoes biotinylation reactions, where the maleimide group reacts with thiol groups in biomolecules. This reaction is a specific Michael addition reaction that occurs under mild conditions (pH 6.5-7.5) and forms a stable thioether bond .
Common Reagents and Conditions
Reagents: Common reagents used in the reactions involving this compound include thiol-containing biomolecules, such as cysteine residues in proteins.
Major Products
The major product formed from the reaction of this compound with thiol-containing biomolecules is a biotinylated biomolecule, where the biotin moiety is covalently attached to the biomolecule via the PEG spacer .
Wissenschaftliche Forschungsanwendungen
Biotin-PEG23-MAL has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated compounds for various chemical assays and studies.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents, particularly in the field of targeted drug delivery.
Wirkmechanismus
The mechanism of action of Biotin-PEG23-MAL involves the specific reaction of the maleimide group with thiol groups in biomolecules. This reaction forms a stable thioether bond, resulting in the covalent attachment of the biotin moiety to the biomolecule. The PEG spacer provides flexibility and water solubility, reducing immunogenicity and aggregation of the labeled biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG11-MAL: Similar to Biotin-PEG23-MAL but with a shorter PEG spacer.
Biotin-PEG2-MAL: Contains an even shorter PEG spacer, providing less flexibility and solubility compared to this compound.
Biotin-PEG24-TFP Ester: Uses a different reactive group (TFP ester) for biotinylation.
Uniqueness
This compound is unique due to its long PEG spacer, which provides optimal spacing between the biotin moiety and the labeled biomolecule. This spacing enhances the water solubility and reduces the immunogenicity and aggregation of the labeled biomolecules, making it highly suitable for various bioconjugation applications .
Eigenschaften
Molekularformel |
C65H119N5O28S |
|---|---|
Molekulargewicht |
1450.7 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C65H119N5O28S/c71-60(4-2-1-3-59-64-58(57-99-59)68-65(75)69-64)66-8-11-76-13-15-78-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-55-98-56-54-97-52-50-95-48-46-93-44-42-91-40-38-89-36-34-87-32-30-85-28-26-83-24-22-81-20-18-79-16-14-77-12-9-67-61(72)7-10-70-62(73)5-6-63(70)74/h5-6,58-59,64H,1-4,7-57H2,(H,66,71)(H,67,72)(H2,68,69,75) |
InChI-Schlüssel |
YUDZHUVXVXAVNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12043591.png)

![4-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043601.png)

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043626.png)


![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)
![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)

![2-Oxo-2-(p-tolyl)ethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12043681.png)
